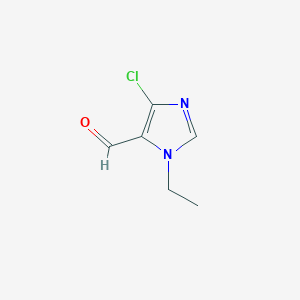![molecular formula C13H20N2O B1418907 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol CAS No. 1156066-78-2](/img/structure/B1418907.png)
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
描述
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C13H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
作用机制
Target of Action
Similar compounds have been found to target proteins such as s100b and serine/threonine-protein kinase , which play crucial roles in cellular processes.
Mode of Action
Based on the targets of similar compounds, it can be inferred that it might interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence pathways related to inflammation and cell cycle regulation .
Result of Action
Similar compounds have been found to have effects on inflammation and cell cycle regulation .
生化分析
Biochemical Properties
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrophobic interactions with aromatic residues in the binding sites of proteins, further influencing their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has been observed to remain stable under controlled conditions for extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. For example, binding to membrane transporters can enhance the uptake of this compound into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the presence of specific binding sites within organelles can further modulate the activity of this compound, leading to diverse cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-methylpiperazine with a suitable phenyl ethanone derivative. One common method involves the following steps:
Formation of the intermediate: The reaction between 4-methylpiperazine and a phenyl ethanone derivative under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-ol: A similar compound with a different substitution pattern on the piperazine ring.
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine: Another related compound with an amine group instead of a hydroxyl group.
Uniqueness
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with muscarinic receptors and modulate cardiovascular functions sets it apart from other similar compounds.
属性
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKYBOZDZPRTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCN(CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
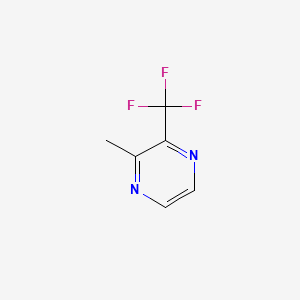



![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
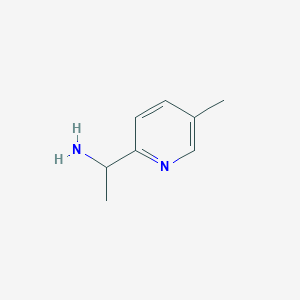
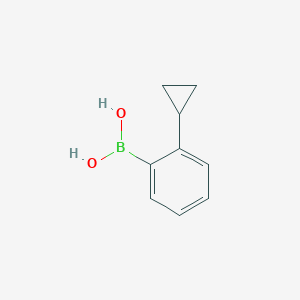

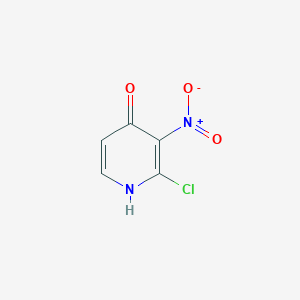
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
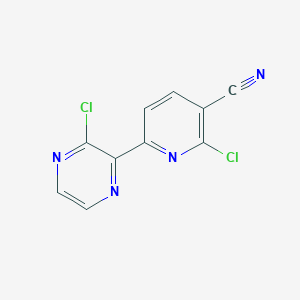
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
